Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the thiophene compound.
Formation of the Methyl Ester Group: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides and different esters.
Scientific Research Applications
Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The thiophene and pyrrolidine rings can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate
- Methyl 2-((1-(4-methylthiophene-2-carbonyl)piperidin-3-yl)thio)acetate
- Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-2-yl)thio)acetate
Uniqueness
Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate is unique due to the specific positioning of the methyl group on the thiophene ring and the pyrrolidine ring. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c1-9-5-11(19-7-9)13(16)14-4-3-10(6-14)18-8-12(15)17-2/h5,7,10H,3-4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRKUBVEKIWHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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